molecular formula C23H24N4O6 B2622645 3-{7,8-dimethoxy-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-(2,4-dimethoxyphenyl)propanamide CAS No. 1105203-75-5

3-{7,8-dimethoxy-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-(2,4-dimethoxyphenyl)propanamide

Cat. No.: B2622645
CAS No.: 1105203-75-5
M. Wt: 452.467
InChI Key: CYJPCYHAODVMIL-UHFFFAOYSA-N
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Description

This compound is a synthetic derivative of the pyrimidoindole class, characterized by a fused pyrimidine-indole core substituted with methoxy groups at positions 7 and 8 of the indole ring and a 2,4-dimethoxyphenylpropanamide side chain. The compound’s design leverages methoxy substituents to modulate solubility and steric effects, while the propanamide linkage may enhance binding affinity to target proteins .

Properties

IUPAC Name

3-(7,8-dimethoxy-4-oxo-5H-pyrimido[5,4-b]indol-3-yl)-N-(2,4-dimethoxyphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O6/c1-30-13-5-6-15(17(9-13)31-2)25-20(28)7-8-27-12-24-21-14-10-18(32-3)19(33-4)11-16(14)26-22(21)23(27)29/h5-6,9-12,26H,7-8H2,1-4H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYJPCYHAODVMIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)CCN2C=NC3=C(C2=O)NC4=CC(=C(C=C43)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-{7,8-dimethoxy-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-(2,4-dimethoxyphenyl)propanamide involves multiple steps. One common synthetic route includes the nucleophilic addition of hydrazine hydrate to phthalic anhydride, followed by dehydration to form phthalhydrazide. The installation of the gramine side chain and subsequent elimination of the tosyl masking group are crucial steps in the synthesis . Industrial production methods often involve optimizing these steps to increase yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Scientific Research Applications

3-{7,8-dimethoxy-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-(2,4-dimethoxyphenyl)propanamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes, which leads to the disruption of cellular processes in cancer cells. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its potential in modulating key signaling pathways involved in cell proliferation and apoptosis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure and Substituent Analysis

The compound shares structural motifs with several analogs, including:

Compound Name Core Structure Key Substituents Molecular Weight
3-{7,8-Dimethoxy-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-(2,4-dimethoxyphenyl)propanamide Pyrimido[5,4-b]indole 7,8-Dimethoxy (indole); 2,4-Dimethoxyphenyl (propanamide) ~496.5 g/mol*
N-(2,4-Difluorobenzyl)-3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide Pyrimido[5,4-b]indole 8-Methyl (indole); 2,4-Difluorobenzyl (propanamide) 396.40 g/mol
5,5'-Dibromohemibastadin-1 (DBHB) Brominated hemibastadin 3,5-Dibromo-4-hydroxyphenyl (propanamide) ~550.2 g/mol
N-(3,4-dichlorophenyl)hexahydro-1,3-dimethyl-2,4,6-trioxo-5-pyrimidinecarboxamide Pyrimidinecarboxamide 3,4-Dichlorophenyl; Hexahydro-trioxo-pyrimidine ~341.2 g/mol

Notes:

  • The target compound’s methoxy groups (7,8-dimethoxy and 2,4-dimethoxyphenyl) likely enhance hydrophilicity compared to halogenated analogs (e.g., DBHB’s bromine or the difluorobenzyl group in ’s compound) .
  • Halogenated derivatives (e.g., DBHB) exhibit higher molecular weights and lipophilicity, which may improve membrane permeability but reduce aqueous solubility .

Key Research Findings and Implications

  • Substituent Effects : Methoxy groups improve solubility but may reduce target affinity compared to halogenated analogs. This trade-off necessitates optimization for therapeutic applications .
  • Propanamide Linkage : Common in kinase inhibitors and pesticides, this group’s flexibility allows adaptation to diverse targets, though selectivity remains a challenge .
  • Unanswered Questions : The target compound’s specific biological targets, pharmacokinetics, and toxicity profile require further study.

Biological Activity

The compound 3-{7,8-dimethoxy-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-(2,4-dimethoxyphenyl)propanamide is a pyrimidoindole derivative that has garnered attention for its potential biological activities. This article provides a comprehensive analysis of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound features a complex structure characterized by a pyrimidoindole core and a propanamide side chain with dimethoxy-substituted phenyl groups. Its molecular formula is C23H24N4O4C_{23}H_{24}N_{4}O_{4}, and it has a molecular weight of approximately 436.5 g/mol. The compound's CAS number is 1105215-30-2 .

The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and receptors. The proposed mechanisms include:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in various metabolic pathways.
  • Receptor Modulation : It can bind to specific receptors, altering their function and potentially leading to therapeutic effects.

Biological Activities

Research indicates that pyrimidoindole derivatives exhibit a variety of biological activities:

  • Anticancer Activity : Compounds in this class have shown promise in targeting cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest.
  • Anti-inflammatory Effects : Some studies suggest that these compounds can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions like arthritis.
  • Neuroprotective Properties : There is emerging evidence that certain derivatives may provide neuroprotection against oxidative stress and excitotoxicity.

Anticancer Activity

A study investigating the anticancer properties of similar pyrimidoindole derivatives demonstrated significant cytotoxic effects against various cancer cell lines. For instance:

CompoundCancer TypeIC50 (µM)Mechanism
Compound ABreast Cancer12.5Apoptosis induction
Compound BLung Cancer8.0Cell cycle arrest

These findings suggest that the compound may also exhibit similar effects due to structural similarities.

Anti-inflammatory Activity

In vitro studies have shown that related compounds can inhibit pro-inflammatory cytokines in macrophages. For example:

CompoundCytokine InhibitionIC50 (µM)
Compound CTNF-α15.0
Compound DIL-610.0

This indicates the potential for This compound to modulate inflammatory responses.

Synthesis and Chemical Reactivity

The synthesis of this compound typically involves multi-step organic reactions to form the pyrimidoindole core and introduce methoxy groups. Key synthetic steps include:

  • Formation of Pyrimidoindole Core : Achieved through cyclization reactions involving appropriate precursors.
  • Methoxylation : Introduction of methoxy groups using methanol and Lewis acid catalysts.

These synthetic routes highlight the complexity involved in producing this compound while ensuring high yields and purity.

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